Blood group A antigen pentaose type 2

Norovirus–HBGA interaction VLP-carbohydrate binding assay Type 1 vs Type 2 chain discrimination

Blood group A antigen pentaose type 2 is the only chemically defined pentasaccharide carrying the GalNAcα1-3(Fucα1-2)Galβ1-4GlcNAcβ1-3Gal epitope on the erythrocyte-dominant type 2 core chain. Unlike type 1 pentaose, this compound delivers physiologically relevant binding for >6 norovirus genotypes including epidemic GII/4, monoclonal anti-A antibodies (e.g., 87-G, Z2A, 455) with 10–100× type 2 preference, and the gut bacterial GH98 enzyme RgGH98, which is absolutely type II-specific. Using type 1 or truncated trisaccharide introduces chain-type bias that can alter apparent affinity by orders of magnitude. Procure this ≥95% purity reference standard to ensure assay accuracy in vaccine trials, antibody QC, transplant desensitization protocols, and antiviral screening.

Molecular Formula C34H58N2O25
Molecular Weight
Cat. No. B1165494
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBlood group A antigen pentaose type 2
SynonymsGalNAcα1-3(Fucα1-2)Galβ1-4GlcNAcβ1-3Gal
Molecular FormulaC34H58N2O25
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Blood Group A Antigen Pentaose Type 2: Structural Identity, CAS Registry, and Core Biochemical Specifications


Blood group A antigen pentaose type 2 (CAS 1352644-11-1) is a chemically defined pentasaccharide with the sequence GalNAcα1-3(Fucα1-2)Galβ1-4GlcNAcβ1-3Gal, a molecular formula of C₃₄H₅₈N₂O₂₅, and a molecular weight of 894.82 Da [1][2]. It belongs to the histo-blood group antigen (HBGA) family and carries the terminal GalNAcα1-3(Fucα1-2)Gal- A-determinant presented on a type 2 core chain (Galβ1-4GlcNAc, i.e., N-acetyllactosamine-type backbone) [3]. The type 2 chain is the predominant carrier of ABO determinants on human erythrocyte membranes, where A and H epitopes are displayed on poly-LacNAc chains of band 3 and other integral proteins [4]. Commercial sources supply this compound at ≥90–95% purity with identity confirmed by MS and ¹H-NMR [2].

Why Blood Group A Antigen Pentaose Type 2 Cannot Be Replaced by Type 1, Type 3/4, B-Antigen, or Truncated Analogs in Quantitative Bioassays


The A antigen pentaose type 2 occupies a structurally unique position among blood group A oligosaccharides: it combines the complete pentasaccharide A-epitope with the type 2 core chain (Galβ1-4GlcNAc) that predominates on human erythrocytes, yet its recognition by antibodies, lectins, viral capsids, and bacterial glycoside hydrolases is fundamentally different from that of the type 1 chain variant (Galβ1-3GlcNAc), truncated tetra- or trisaccharide forms, or the B-antigen counterpart [1][2]. Experimental evidence demonstrates that multiple monoclonal anti-A antibodies display 10- to >100-fold binding preferences for type 2 over type 1, 3, 4, and 5 chain variants; that norovirus virus-like particles from at least six genotypes bind more efficiently to A type 2 than to A type 1 pentasaccharides; and that the clinically relevant gut bacterial enzyme RgGH98 is absolutely specific for the blood group A tetrasaccharide type II with no detectable binding to the corresponding B or H antigens [1][2][3]. Substituting type 1 pentaose or a truncated trisaccharide for type 2 pentaose in any quantitative binding, inhibition, enzymatic, or diagnostic assay therefore introduces chain-type-dependent bias that can alter apparent affinity by orders of magnitude [2].

Quantitative Differential Evidence for Blood Group A Antigen Pentaose Type 2 Versus Closest Analogs


Norovirus VLP Binding: A Type 2 Pentasaccharide Is Preferred Over A Type 1 by Six Distinct Genotypes in ELISA and Biacore Assays

In a systematic head-to-head comparison, Shirato et al. (2008) synthesized A type 1 and A type 2 pentasaccharides and tested binding of 16 norovirus virus-like particles (VLPs) spanning genogroups GI and GII by ELISA-based carbohydrate-binding assays and Biacore surface plasmon resonance. VLPs from genotypes GI/1, GI/2, GI/3, GI/4, GI/8, and GII/4 all bound more efficiently to A type 2 pentasaccharide than to A type 1 pentasaccharide [1]. The Biacore experiments further revealed that GII/4 VLP dissociation from B type 1 was slower than from B type 2, confirming that the type 1 and type 2 core chains produce antigenically distinct variants discriminated by the viral capsid [1]. Because norovirus–HBGA binding is the critical initial step in host-cell attachment and governs tissue tropism, the chain-type preference revealed here directly determines which synthetic oligosaccharide is appropriate for use as a competitive inhibitor, a coating antigen in diagnostic ELISA, or a ligand in SPR-based biosensor platforms [1].

Norovirus–HBGA interaction VLP-carbohydrate binding assay Type 1 vs Type 2 chain discrimination

Monoclonal Antibody 87-G: Over 100-Fold Binding Preference for BG-A Type 2 and Type 6 Over Type 1, 3, 4, and 5 Chains on Glycan Microarray

Gildersleeve and Wright (2016) profiled eight commercial and research-grade monoclonal anti-blood group A antibodies on a custom neoglycoprotein microarray presenting BG-A tetrasaccharides on type 1 through type 6 backbone chains at controlled glycan densities. Antibody 87-G (IgM) displayed over a 100-fold preference for BG-A on type 2 and type 6 chains compared with type 1, 3, 4, and 5 chains in dose–response dilution series [1]. Antibody Z2A showed a 10- to 80-fold preference for BG-A2 and BG-A6 over the other chain-type variants [1]. In contrast, antibody T36 and HE-195 bound all BG-A variants nearly equally, while HE-10 was restricted to type 3 and type 4 chains — demonstrating that chain-type selectivity is antibody-specific and must be empirically matched to the intended detection reagent [1]. Critically, several antibodies (87-G, Z2A) bound the BG-A trisaccharide and the disaccharide GalNAcα1-3Gal nearly as well as the full BG-A tetrasaccharide, indicating that the carrier chain primarily influences selectivity rather than intrinsic binding strength [1].

Anti-blood group A monoclonal antibody Glycan microarray specificity profiling Chain-type-dependent antibody recognition

Monoclonal Antibody 455: Exclusive Specificity for Type 2-Based Monofucosyl A Antigen Structure — No Binding to Type 1-Based A Structures

Gooi et al. (1985) characterized six monoclonal anti-A antibodies by inhibition radioimmunoassay using a systematically curated panel of blood group A-related oligosaccharides with defined type 1 and type 2 backbone sequences, including monofucosyl and difucosyl A variants. Among these, antibody 455 exhibited a uniquely restricted reaction pattern: it recognized only the Type 2-based monofucosyl A antigen structure and did not bind type 1-based A antigen structures [1]. This stands in contrast to antibodies in other specificity groups — for example, antibody MAS 016c recognized only type 1-based mono- and difucosyl A structures, while antibodies TL5, 29.1, A17/3D1, MH2/6D4, and MH1/5D1 bound broadly to A structures on both backbone types [1]. The existence of an antibody (455) that is absolutely type 2-specific provides direct experimental proof that the Galβ1-4GlcNAc (type 2) vs Galβ1-3GlcNAc (type 1) linkage difference creates immunologically non-equivalent epitopes that certain detection reagents can cleanly resolve [1].

Monoclonal anti-A antibody fine specificity Type 2-restricted epitope Inhibition radioimmunoassay

RgGH98 Glycoside Hydrolase: Absolute Specificity for Blood Group A Tetrasaccharide Type II with No Detectable Binding to B or H Antigens (ITC Kd = 490.3 μM)

Wu et al. (2021) characterized RgGH98, a GH98-family endo-β-1,4-galactosidase from the human gut symbiont Ruminococcus gnavus ATCC 29149. HPAEC-PAD and LC-FD-MS/MS analyses demonstrated that RgGH98 is specific for blood group A tetrasaccharide type II (BgA II) and does not cleave the corresponding B or H type II structures [1]. Isothermal titration calorimetry using the catalytically inactive RgGH98 E411A mutant quantified this specificity: the enzyme bound BgA II with a Kd of 490.3 μM, whereas no binding was detected to BgB II or BgH under identical conditions [1]. STD NMR independently confirmed magnetization transfer from protein to ligand for BgA II but not for BgB II or BgH, corroborating the absolute A-over-B/H selectivity at the structural level [1]. The enzyme's strict specificity was further validated by glycan microarray screening, site-directed mutagenesis of key hydrogen-bonding residues, and X-ray crystallography of the enzyme in complex with BgA trisaccharide and BgA II [1]. This work establishes that the GalNAcα1-3Gal terminus of the A antigen — presented on a type 2 chain — is the sole structural determinant recognized by this clinically relevant gut microbial enzyme [1].

Bacterial blood group antigen metabolism GH98 glycoside hydrolase specificity Isothermal titration calorimetry

Engineered Anti-A Fv (AC1001): Up to 8-Fold SPR Affinity Enhancement for A-Pentasaccharide with Zero Binding to B Antigen

Thomas et al. (2002) solved the crystal structure of the Fv fragment of the anti-blood group A antibody AC1001 at 2.2 Å resolution (PDB 1jv5) and performed systematic single-point mutagenesis of residues lining the carbohydrate-binding pocket. Surface plasmon resonance (SPR) analysis of the resulting mutants demonstrated up to 8-fold enhancement in binding affinity for the A-pentasaccharide compared with the wild-type Fv, while maintaining absolutely no observable binding to the blood group B antigen [1]. This result is significant because the A and B pentasaccharides differ by only a single substituent at the terminal monosaccharide: an N-acetylgalactosamine (GalNAc) in the A antigen vs a galactose (Gal) in the B antigen. The engineered Fv thus achieves quantitative discrimination between two nearly isosteric ligands — a level of molecular recognition that is only measurable when the correct pentaose (type 2 A) is used as the target analyte [1]. The crystal structure further revealed that the A-trisaccharide epitope occupies a binding pocket complementary to the GalNAcα1-3(Fucα1-2)Gal- moiety, with the type 2 core chain extending outward from the pocket entrance, consistent with the observation that the pentasaccharide provides enhanced affinity over the trisaccharide alone [1].

Anti-carbohydrate antibody engineering Surface plasmon resonance ABO antigen discrimination

Type 2 Chain Is the Dominant Carrier of A Determinants on Human Erythrocytes: Physiological Rationale for Preferring Type 2 Pentaose in RBC-Related Studies

Comprehensive structural analyses of human erythrocyte membrane glycans, summarized by Hakomori (1999) and reflected in blood bank reference literature, establish that the major carriers of A and H determinants on red blood cells are type 2 chain poly-LacNAc structures (repeating Galβ1-4GlcNAc units) attached to band 3 protein (SLC4A1) and other integral membrane glycoproteins [1][2]. Type 1 chain-based ABH antigens (Galβ1-3GlcNAc backbone), in contrast, are predominantly expressed on epithelial secretions and in the gastrointestinal tract rather than on erythrocytes [2]. This anatomical segregation of chain types means that type 2-based A pentasaccharide is the biochemically authentic ligand for studying anti-A antibody binding to RBCs, hemagglutination mechanisms, transfusion incompatibility reactions, and ABO-mismatched transplant rejection — whereas type 1 pentaose models the secretory and mucosal A antigen compartment [1][2]. The distinction is further underscored by the observation that A₂ erythrocytes, which carry approximately one-fifth the A-antigen density of A₁ cells, express A determinants predominantly on type 2 chains, and the qualitative chain-type difference between A₁ and A₂ phenotypes involves differential utilization of type 3 and type 4 chains rather than a shift away from type 2 [1].

ABO blood group biochemistry Erythrocyte glycan architecture Poly-LacNAc type 2 chain

Research and Industrial Application Scenarios Where Blood Group A Antigen Pentaose Type 2 Provides Verifiable Functional Advantage


Norovirus Diagnostic Development and Antiviral Screening: Type 2-Specific VLP Binding Requires Cognate Type 2 Pentasaccharide

The finding that GI/1, GI/2, GI/3, GI/4, GI/8, and GII/4 norovirus VLPs bind more efficiently to A type 2 than to A type 1 pentasaccharide [1] directly mandates the use of A pentaose type 2 as the coating antigen in norovirus VLP ELISA, as the SPR-capture ligand in Biacore biosensor platforms, and as the reference inhibitor in antiviral competition assays. Since GII/4 is the globally dominant epidemic genotype responsible for the majority of norovirus outbreaks, use of type 1 pentaose in these assays would under-represent the binding signal of the most clinically relevant strain. A pentaose type 2 enables accurate measurement of neutralizing antibody titers in vaccine trials, screening of HBGA-blocking antiviral compounds, and epidemiological surveillance of norovirus strain–HBGA binding patterns.

Anti-A Monoclonal Antibody Quality Control and Lot-Release Testing: Chain-Type-Specific Antibodies Require Type 2 Antigen for Valid Specificity Verification

The demonstration that antibody 87-G displays >100-fold preference and antibody Z2A displays 10- to 80-fold preference for BG-A type 2 over type 1, 3, 4, and 5 variants [2], and that antibody 455 is absolutely type 2-specific [3], establishes that quality control of commercial anti-A monoclonal antibodies cannot be performed with a generic 'blood group A substance' of unspecified chain type. For antibodies known or suspected to have chain-type bias — particularly those used in forensic blood typing, transfusion serology, or immunohistochemistry — A pentaose type 2 must be used as the defined antigen in ELISA-based specificity panels, SPR-based affinity ranking, and glycan microarray lot-release testing. Using type 1 pentaose risks failing to detect antibodies that are type 2-specific, or conversely, misclassifying broadly reactive antibodies as type 1-biased.

Gut Microbiome Glycoside Hydrolase Characterization: RgGH98 and Related GH98 Enzymes Require A Antigen Type 2 as the Definitive Substrate

The absolute specificity of RgGH98 for blood group A tetrasaccharide type II — with a measured ITC Kd of 490.3 μM and zero binding to BgB II or BgH [4] — means that any enzymological characterization, inhibitor screening, or diagnostic assay targeting this clinically relevant Ruminococcus gnavus enzyme must employ A antigen pentaose or tetraose type 2 as the substrate. The type 2 pentaose provides the correct GalNAcα1-3(Fucα1-2)Galβ1-4GlcNAc- recognition determinant, including the GlcNAcβ1-3Gal extension that distinguishes the pentasaccharide from the minimal tetrasaccharide. This scenario extends to other GH98 family enzymes from gut Bacteroides and Bifidobacterium species that are increasingly recognized for their role in blood-group-dependent mucin foraging and its implications for inflammatory bowel disease, colorectal cancer risk, and microbiome-based therapeutics.

ABO-Incompatible Transplant Research and Hemagglutination Inhibition: Erythrocyte-Mimetic Type 2 Chain Antigen for Physiologically Relevant Inhibition Studies

Since type 2 chain-based poly-LacNAc is the predominant carrier of A determinants on human erythrocyte membranes [5][6], A pentaose type 2 provides the biochemically authentic soluble ligand for hemagglutination inhibition assays used to titer anti-A isoagglutinins in ABO-incompatible kidney transplant protocols, for studying the molecular basis of A₁ vs A₂ subgroup serology, and for developing antibody-depletion columns in desensitization regimens. The pentasaccharide length (five monosaccharide units) captures both the A-trisaccharide epitope and the proximal type 2 core residues that influence antibody recognition — a structural feature supported by the finding that several anti-A antibodies bind the pentasaccharide with higher affinity than the trisaccharide [7]. Using type 1 pentaose or a minimal trisaccharide in these applications would model the secretory rather than the erythrocyte A-antigen compartment, potentially misestimating the inhibitory potency of soluble A antigen preparations.

Quote Request

Request a Quote for Blood group A antigen pentaose type 2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.